molecular formula C11H11F B1628495 3-Fluoro-6,7-dihydro-5H-benzo[7]annulene CAS No. 939760-94-8

3-Fluoro-6,7-dihydro-5H-benzo[7]annulene

Cat. No.: B1628495
CAS No.: 939760-94-8
M. Wt: 162.2 g/mol
InChI Key: ZJDIDTGMZKEGDI-UHFFFAOYSA-N
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Description

3-Fluoro-6,7-dihydro-5H-benzo[7]annulene is a fluorinated derivative of the benzocycloheptene core structure, offered as a high-purity chemical building block for research and development. This compound is of significant interest in synthetic and medicinal chemistry, particularly as a precursor for the development of novel therapeutic agents. Scientific literature establishes that the 6,7-dihydro-5H-benzo[7]annulene scaffold is a key structural component in potent compounds investigated as estrogen receptor modulators for the potential treatment of hormone-dependent cancers, including breast and ovarian cancers . Beyond pharmaceutical applications, the benzo[7]annulene framework is a valuable template in materials science. Its structure can be incorporated into donor-acceptor architectures to create molecules with unique photophysical properties, which are useful in developing organic light-emitting devices (OLEDs) and electrochemiluminescence (ECL) sensors . Furthermore, the core structure is known to undergo fascinating photochemical reactions, such as strain-promoted cycloadditions with azides, making it a promising candidate for developing click chemistry tools and bioorthogonal conjugation strategies with spatiotemporal control . The introduction of a fluorine atom at the 3-position is expected to influence the compound's electronic properties, metabolic stability, and binding affinity, allowing researchers to fine-tune the properties of resulting molecules. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

939760-94-8

Molecular Formula

C11H11F

Molecular Weight

162.2 g/mol

IUPAC Name

2-fluoro-8,9-dihydro-7H-benzo[7]annulene

InChI

InChI=1S/C11H11F/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h2,4,6-8H,1,3,5H2

InChI Key

ZJDIDTGMZKEGDI-UHFFFAOYSA-N

SMILES

C1CC=CC2=C(C1)C=C(C=C2)F

Canonical SMILES

C1CC=CC2=C(C1)C=C(C=C2)F

Origin of Product

United States

Significance of Fluorine Substitution in Annulene Chemistry

The introduction of a fluorine atom into an organic molecule, a process known as fluorination, is a widely employed strategy in medicinal chemistry to modulate a compound's properties. nih.gov The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's physicochemical and pharmacological profile. nih.govemerginginvestigators.org

Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its pKa, dipole moment, and the nature of its intermolecular interactions. emerginginvestigators.org This can lead to enhanced binding affinity for target proteins. nih.gov The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can block metabolic pathways and increase the metabolic stability of a drug, leading to a longer half-life and improved pharmacokinetic properties. nih.gov

In the context of polycyclic aromatic hydrocarbons (PAHs), fluorine substitution can influence molecular shape and planarity. google.com While some studies suggest that fluorination can weaken the aromatic character of a polycyclic system, it can also introduce new electronic properties and resistance to certain chemical reactions. uni.lursc.org The strategic placement of fluorine can also prevent the formation of toxic metabolites, thereby enhancing the safety profile of a potential drug. nih.gov The use of the fluorine-18 (B77423) isotope is also a critical tool in positron emission tomography (PET) imaging, allowing for non-invasive studies of biochemical transformations and drug pharmacokinetics. nih.gov

Overview of Research Trajectories for Fluorinated Benzouni.luannulenes

Strategies for Constructing the Seven-Membered Ring of the Benzobeilstein-journals.organnulene Core

The formation of the seven-membered carbocycle is the cornerstone of synthesizing benzo beilstein-journals.organnulene derivatives. Various strategic approaches have been developed, broadly categorized into intramolecular cyclizations of acyclic precursors and ring expansion of smaller, pre-existing cyclic systems.

Intramolecular cyclization reactions are a powerful tool for constructing the benzo beilstein-journals.organnulene skeleton. These methods typically involve creating a bond between two positions of a suitably designed acyclic precursor to close the seven-membered ring.

A novel and efficient strategy for synthesizing benzo beilstein-journals.organnulene derivatives involves an internal redox reaction cascade. researchgate.net This method utilizes a Lewis acid-promoted evitachem.comwikipedia.org-hydride shift followed by an (n+3)-cyclization. In a specific example, benzylidene malonates containing an ortho-positioned 1-(N,N-dialkylamino)alkyl group are treated with a stoichiometric amount of a metal triflate, such as Sc(OTf)₃ or Yb(OTf)₃. researchgate.net This initiates a sequence of three key transformations: a evitachem.comwikipedia.org-hydride shift, isomerization to an enamine, and a subsequent intramolecular Stork enamine acylation. This cascade reaction affords a variety of benzo beilstein-journals.organnulene derivatives in moderate yields. researchgate.net This process represents a unique example of an internal redox reaction that proceeds via a [1,n]-hydride shift/(n+3)-cyclization pathway to construct the seven-membered ring. researchgate.net

Hydride shift-mediated C(sp³)–H bond functionalization is an increasingly useful tool for building fused cyclic systems. researchgate.net While many applications have focused on substrates where a heteroatom is directly attached to an aromatic ring, recent developments have explored systems with a carbon linker, opening new avenues for internal redox reactions. researchgate.net

Table 1: Lewis Acids in Hydride Shift-Mediated Benzo beilstein-journals.organnulene Synthesis

Catalyst Substrate Type Key Transformation Result Reference
Sc(OTf)₃, Yb(OTf)₃, Gd(OTf)₃ Benzylidene malonates with ortho-aminoalkyl group evitachem.comwikipedia.org-Hydride Shift / Isomerization / Stork Enamine Acylation Benzo beilstein-journals.organnulene derivatives researchgate.net
Hf(OTf)₄ Aryl-substituted malonates Benzylic C(sp³)–H bond functionalization Tetralin derivatives (related cyclization) researchgate.net
Yb(OTf)₃ Cinnamylidene malonates with N,N-dibenzyl propylamine (B44156) evitachem.comorgsyn.org- evitachem.comresearchgate.net-Sequential Hydride Shift / Cyclization Seven-membered carbocycle-fused piperidines researchgate.net

Lewis acids are pivotal in promoting intramolecular cyclization reactions to form carbocyclic systems, including the seven-membered ring of benzo beilstein-journals.organnulenes. These catalysts activate substrates towards cyclization, often under mild conditions. Research has demonstrated that Lewis acids like hafnium triflate (Hf(OTf)₄) can catalyze benzylic C(sp³)–H bond functionalization, leading to highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives, a related six-membered ring system. researchgate.net

Extending this concept to larger rings, the concise construction of seven- and eight-membered carbocycles has been achieved through Lewis acid-catalyzed C(sp³)–H bond functionalization. researchgate.net These reactions proceed through rare evitachem.comorgsyn.org- or beilstein-journals.orgevitachem.com-hydride shift/cyclization processes. researchgate.net For instance, treating cinnamylidene malonates that have an N,N-dibenzyl propylamine moiety with just 5 mol % of ytterbium triflate (Yb(OTf)₃) can initiate a evitachem.comorgsyn.org- evitachem.comresearchgate.net-sequential hydride shift/cyclization process. This yields seven-membered carbocycle-fused piperidines with excellent diastereoselectivity. researchgate.net The choice of Lewis acid and substrate design is crucial for controlling the reaction pathway and achieving the desired cyclic product. researchgate.netdocumentsdelivered.com

Eaton's reagent, a solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (MsOH), is a powerful and versatile medium for promoting intramolecular Friedel-Crafts acylation reactions. wikipedia.orgresearchgate.net It serves as an effective alternative to polyphosphoric acid (PPA), offering advantages such as higher reactivity, milder reaction conditions, and more mobile solutions, which simplifies handling on a larger scale. orgsyn.orgresearchgate.net

This reagent has been successfully employed in the synthesis of benzosuberone (a dihydro-5H-benzo beilstein-journals.organnulenone), a key intermediate for many benzo beilstein-journals.organnulene-based compounds. nih.gov A common strategy involves the cyclization of a suitable carboxylic acid precursor. For example, a synthetic approach to benzosuberene analogues features a sequential Wittig olefination, reduction, and then an Eaton's reagent-mediated cyclization of the resulting carboxylic acid to form the core benzosuberone intermediate. nih.gov This method has proven to be higher-yielding compared to other strategies like ring expansion for certain targets. nih.gov The reagent facilitates the cyclodehydration by activating the carboxylic acid, which then undergoes an intramolecular electrophilic attack on the aromatic ring to close the seven-membered ring. nih.gov

Table 2: Applications of Eaton's Reagent in Cyclization Reactions

Reaction Type Substrates Product Core Advantages Reference
Intramolecular Friedel-Crafts Acylation Phenyl-substituted carboxylic acids Benzosuberone Higher yields, milder conditions than PPA nih.gov
Cyclodehydration Phenyl acetamide (B32628) derivatives and formaldehyde Tetrahydroisoquinoline-3-ones Lower temperature, less viscous medium orgsyn.org
Condensation Salicylic acid and phenol (B47542) derivatives Xanthones Efficient, simple workup nih.gov

An alternative to de novo ring formation is the expansion of smaller, more readily accessible carbocyclic systems. Benzotropones (benzo beilstein-journals.organnulenones with a fully unsaturated seven-membered ring) are key intermediates in this context. 4,5-Benzotropone can be synthesized through various methods, including the selenium dioxide oxidation of 7H-benzo beilstein-journals.organnulene. beilstein-journals.org

Once formed, the tropone (B1200060) unit can undergo ring expansion reactions. For example, the reaction of 4,5-benzotropone with dimethyl diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group, resulting in a benzo-4,5-dimethyl-8,8-cyclooctatrienone, thus expanding the seven-membered ring to an eight-membered one. beilstein-journals.org While this specific example leads to a larger ring, similar principles can be envisioned to build up from six-membered rings. A study on benzo-fused tris-cycloheptenylenes demonstrated an unprecedented ring-expanding rearrangement during a Suzuki coupling reaction, driven by the release of steric strain in the overcrowded structure. mpg.de This highlights how steric factors can be harnessed to drive the formation of larger, nonplanar ring systems. mpg.de

The synthesis of functionalized benzo beilstein-journals.organnulenes often relies on the introduction of specific groups onto a pre-formed core or precursor. Carboxylate and dicarboximide functionalities are particularly useful due to their electronic properties and potential for further chemical modification.

A novel class of non-alternant polycyclic aromatic dicarboximides has been synthesized through a twofold palladium-catalyzed [5+2] annulation, creating π-extended benzo[1,2:4,5]di beilstein-journals.organnulene bis(dicarboximide)s. rsc.orgnih.gov This method allows for the direct fusion of imide moieties to the seven-membered ring, leading to molecules with unique optoelectronic properties. nih.gov The synthesis involves the reaction of a diboraperylene with dibromo-substituted precursors, demonstrating a sophisticated method for constructing complex, functionalized benzoannulene systems. nih.gov

In a different context, carboxylate-functionalized precursors are used in organometallic chemistry and catalysis. While direct metalation of a carboxylate-functionalized triazolium salt can lead to decarboxylation, preserving the carboxylate group is possible by first metalating an ester-functionalized precursor and then hydrolyzing the ester. researchgate.net This results in a ligand with a pendant carboxylate unit that can influence the catalytic activity of the metal complex. researchgate.net Such strategies could be adapted to introduce carboxylic acid functionality onto benzo beilstein-journals.organnulene precursors, providing a handle for further derivatization or for modulating the biological or material properties of the final compound.

Cyclization Reactions

Regioselective Introduction of the Fluorine Moiety

Achieving regioselectivity is paramount in the synthesis of specifically substituted fluoro-benzoannulenes. The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom, and tolerance to various functional groups.

Direct fluorination of an aromatic ring is a common strategy for introducing fluorine. rsc.org However, using elemental fluorine (F₂) is often impractical as its high reactivity can lead to over-fluorination and a mixture of products. youtube.com Modern electrophilic fluorinating agents, often termed "F+" sources, offer a more controlled and selective approach. taylorfrancis.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used for the direct fluorination of arenes under milder conditions. nih.gov These reagents can introduce a fluorine atom onto an activated aromatic ring via electrophilic aromatic substitution. For a pre-formed 6,7-dihydro-5H-benzo rsc.organnulene system, the directing effects of existing substituents on the benzene ring would govern the position of fluorination. While mechanistically interesting, a potential limitation of this approach is the potential formation of isomeric products depending on the substrate. nih.gov

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym/Brand Name Structure Common Applications
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® F-TEDA-BF₄ Fluorination of activated aromatics, enolates, and carbanions. taylorfrancis.comnih.gov
N-Fluorobenzenesulfonimide NFSI Fluorination of a wide range of nucleophiles including aromatics and enolates. nih.gov

This table is generated based on data from referenced sources.

Indirect methods provide a highly regioselective route to aromatic fluorides and are particularly useful when direct fluorination is not feasible or lacks selectivity. The most classic indirect method is the Balz-Schiemann reaction. This process involves the diazotization of an aromatic amine (aniline derivative) with nitrous acid to form a diazonium salt. The subsequent thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt introduces a fluorine atom at the precise location of the original amino group. youtube.com For the synthesis of the target compound, this would involve starting with 3-amino-6,7-dihydro-5H-benzo rsc.organnulene. Another indirect route is halogen exchange (Halex reaction), where an aryl chloride or bromide is displaced by fluoride (B91410), often using a source like potassium fluoride (KF) or cesium fluoride (CsF), sometimes aided by phase-transfer catalysts or transition metal catalysis.

Constructing the benzoannulene ring from precursors that already contain the fluorine atom is a powerful and convergent strategy. researchgate.net This approach guarantees the position of the fluorine substituent in the final product. For instance, a Friedel-Crafts-type intramolecular cyclization of a suitably substituted γ-fluorophenyl butyric acid or its corresponding acyl chloride can be envisioned to form the seven-membered ring. Another established method involves the combination of fluorinated phenylalkylamines with various ketones to synthesize fluorinated benzo rsc.organnulen-7-amines, which can then be further modified. nih.gov The use of fluorinated building blocks is a versatile strategy applicable to the synthesis of a wide array of fluorinated cycloalkyl structures. nih.gov

Oxidative photocyclization is a notable method for forming polycyclic aromatic hydrocarbons (PAHs). nih.gov A relevant application for synthesizing fluorinated aromatic systems involves the photocyclization of 1,2-diarylfluoroethenes. This reaction proceeds via an oxidative mechanism to yield regiospecifically substituted monofluoro PAHs. nih.gov Research has shown that these photocyclizations can be slower compared to their non-fluorinated analogues and that conducting the reaction at higher dilutions can lead to faster conversions. nih.gov While powerful for certain PAHs, its direct applicability to the saturated seven-membered ring of 6,7-dihydro-5H-benzo rsc.organnulene would depend on the specific precursor design.

The Julia-Kocienski olefination is a highly effective and modular method for the synthesis of fluoroalkenes, which can serve as critical precursors for more complex structures. nih.gov This reaction provides a versatile platform for assembling fluoroalkenes from fluorinated aryl and heteroaryl sulfones. nih.govscispace.com Specifically, the reaction between an aromatic aldehyde and a fluorobenzyl heteroaryl sulfone, such as a 1,3-benzothiazol-2-ylsulfonyl (BT-sulfonyl) derivative, can generate a fluorinated stilbene-like molecule with high regiochemical precision. nih.gov This fluoroalkene can then undergo further reactions, such as the previously mentioned oxidative photocyclization, to build the final aromatic system. nih.gov Studies have demonstrated that substituting hydrogen with fluorine in the sulfone reagent substantially increases its reactivity in the olefination process. scispace.com

Table 2: Julia-Kocienski Olefination for Fluoroalkene Synthesis

Reactant 1 Reactant 2 Product Type Key Features
Fluoro(aryl)methyl 1,3-benzothiazol-2-yl sulfone Aromatic Aldehyde 1,2-Diarylfluoroethene High regioselectivity; modular synthesis; yields of 70-99% reported for the olefination step. nih.gov

This table is generated based on data from referenced sources.

Synthesis of Specific Fluorinated Benzorsc.organnulene Intermediates

Fluorinated Phenylalkylamines and Ketones : As part of a building-block strategy, fluorinated phenylalkylamines can be reacted with ketones to construct the benzoannulene core, directly yielding fluorinated benzo rsc.organnulen-7-amines. nih.gov

Fluorinated Benzoannulenones : The synthesis of ketone intermediates, such as 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-6-one, provides a versatile scaffold that can be further elaborated. evitachem.com The carbonyl group can undergo nucleophilic addition, and the aromatic ring can be subject to further electrophilic substitution, influenced by the fluorine atom. evitachem.com

Fluoro-olefin Precursors : For syntheses involving photocyclization or other cyclization methods based on C=C bond formation, intermediates like 1,2-diarylfluoroethenes are crucial. These are typically synthesized via Julia-Kocienski olefination. nih.gov

Fluorinated Sulfones : The Julia-Kocienski reaction itself relies on specific fluorinated sulfone reagents. Fluoro(phenyl)methyl 1,3-benzothiazol-2-yl sulfones are key intermediates that are synthesized to precisely install the fluorine atom in the subsequent olefination step. nih.gov

Table 3: Key Fluorinated Intermediates in Benzo rsc.organnulene Synthesis

Intermediate Class Specific Example Synthetic Utility
Fluorinated Benzoannulenones 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo rsc.organnulen-6-one Precursor for reduction or other modifications to the seven-membered ring. evitachem.com
Fluorinated Phenylalkylamines Fluorinated Phenylalkylamine Reacted with ketones in a convergent synthesis to form the benzo rsc.organnulene ring system. nih.gov
Fluoro-olefins 1-Aryl-2-(fluorophenyl)ethene Precursor for intramolecular cyclization reactions, such as oxidative photocyclization, to form the final aromatic ring system. nih.gov

This table is generated based on data from referenced sources.

Preparation of 3-Fluoro-6,9-dihydro-5H-benzoresearchgate.netannulene-5-carbonitrile and its Regioisomers via Cope Rearrangement

The Cope rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement of 1,5-dienes that proceeds through a concerted, pericyclic transition state. masterorganicchemistry.com While a specific documented synthesis of 3-fluoro-6,9-dihydro-5H-benzo researchgate.netannulene-5-carbonitrile via this method is not prominent in the literature, the principles of the Cope and its variants, such as the oxy-Cope rearrangement, provide a viable theoretical pathway. masterorganicchemistry.comwikipedia.org

A hypothetical route would involve a precursor containing a 1,5-diene system positioned to rearrange into the desired benzo researchgate.netannulene skeleton. A significant challenge in this approach is the energetic barrier associated with the temporary disruption of the benzene ring's aromaticity during the rearrangement. nih.gov

A related and often more feasible approach is the anion-accelerated oxy-Cope rearrangement . masterorganicchemistry.comwikipedia.org This variant involves the deprotonation of a 1,5-dien-3-ol to form an alkoxide. The resulting intermediate rearranges much more rapidly, driven by the formation of a stable enolate. wikipedia.org For the synthesis of a fluorinated benzo researchgate.netannulene, a potential precursor could be an aryl-substituted divinyl carbinol. The reaction would proceed as follows:

Precursor Synthesis : A fluorinated phenyl derivative would be used as the starting material to construct a 1,5-diene-3-ol scaffold where one of the double bonds is part of the aromatic ring.

Anion Formation : Treatment with a strong base (e.g., potassium hydride) would generate a potassium alkoxide.

nih.govnih.gov-Sigmatropic Rearrangement : The anionic charge facilitates the rearrangement, leading to a dearomatized enolate intermediate.

Tautomerization & Functionalization : Subsequent workup would lead to a ketone, which could then be converted to the target carbonitrile through standard functional group manipulations.

The strategic placement of the fluorine atom on the starting aryl precursor would ultimately determine its position in the final benzo researchgate.netannulene product. The regioselectivity of the rearrangement would be governed by the stability of the transition state, which is influenced by both steric and electronic factors. wikipedia.org

Synthesis of Fluorinated 5-Oxo-6,7,8,9-tetrahydro-5H-benzoresearchgate.netannulene Derivatives

The synthesis of fluorinated 5-oxo-tetrahydrobenzo researchgate.netannulene derivatives, such as 1-fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo researchgate.netannulene-2-carboxylic acid, methyl ester , represents a key step toward building more complex functionalized molecules. While a direct synthesis of this specific ester is not widely reported, established methods for creating the core structure provide a clear blueprint. A common strategy is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylalkanoic acid.

A plausible multistep synthesis could be designed as follows:

Precursor Assembly : The synthesis would begin with a fluorinated benzene derivative, for instance, 1-bromo-2-fluorobenzene. This would be coupled with a seven-carbon chain containing a terminal carboxylic acid or a precursor group, such as 5-hexenoic acid, via a cross-coupling reaction.

Intramolecular Cyclization : The resulting fluorinated phenylheptanoic acid derivative would then be cyclized. A common method is the use of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent, which promotes an intramolecular Friedel-Crafts acylation to form the seven-membered ketone ring. This yields a fluorinated version of 6,7,8,9-tetrahydro-5H-benzo researchgate.netannulen-5-one. chemscene.com

Carboxylation and Esterification : To introduce the carboxylic acid group, a formylation reaction (e.g., Vilsmeier-Haack reaction) could be performed on the activated aromatic ring, followed by oxidation to the carboxylic acid. Subsequent esterification with methanol (B129727) under acidic conditions would yield the final methyl ester.

The discovery of related compounds, such as 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo researchgate.netannulene-2-carboxylic acid, highlights the feasibility of synthesizing these complex carboxylic acid derivatives. acs.orgnih.gov

Table 1: Key Intermediates and Reagents

Compound/Reagent Role in Synthesis
Fluorinated Phenylalkanoic Acid Precursor for intramolecular cyclization
Polyphosphoric Acid (PPA) Catalyst for Friedel-Crafts acylation
6,7,8,9-Tetrahydro-5H-benzo researchgate.netannulen-5-one Core ketone intermediate chemscene.com
Vilsmeier-Haack Reagent For introduction of a formyl group
Methanol / H+ Reagents for esterification

Catalytic Transformations in Fluorinated Benzoresearchgate.netannulene Synthesis (e.g., Gold(I)-catalyzed retro-cyclopropanation)

Modern catalytic methods offer elegant solutions for synthesizing and functionalizing complex ring systems. A notable example is the Gold(I)-catalyzed retro-Buchner reaction (also known as retro-cyclopropanation). scispace.com This reaction provides a safe and efficient way to generate highly reactive gold(I) carbene intermediates from stable 7-substituted cycloheptatriene (B165957) precursors. nih.govscispace.com

The general mechanism involves the equilibrium of a 7-substituted cycloheptatriene with its corresponding norcaradiene tautomer. researchgate.net A cationic gold(I) complex catalyzes the cleavage of the cyclopropane (B1198618) ring within the norcaradiene, releasing a molecule of benzene (or a substituted derivative) and generating a gold(I) carbene. nih.govresearchgate.net

Mechanism Steps:

Tautomerization : A 7-substituted cycloheptatriene exists in equilibrium with its valence isomer, a bicyclo[4.1.0]hepta-2,4-diene (norcaradiene).

Gold(I) Coordination : An electrophilic gold(I) catalyst coordinates to the norcaradiene.

Retro-Cyclopropanation : The gold(I) complex facilitates the cleavage of the cyclopropane ring, releasing a stable aromatic molecule. nih.gov

Carbene Formation : A highly reactive gold(I) carbene intermediate is formed.

Trapping : This carbene can then be trapped by various substrates. For example, it can react with an alkene to form a new cyclopropane ring. acs.org

This methodology could be applied to fluorinated benzo researchgate.netannulene synthesis by designing a precursor that, upon rearrangement or fragmentation, generates the desired seven-membered ring. The fate of the generated gold carbene depends on the substituents and the reaction conditions, allowing for diverse transformations including intramolecular C-H insertions or cycloadditions. researchgate.net This method avoids the use of hazardous diazo compounds, which are traditional carbene precursors. nih.gov

Multistep Synthesis Design for Complex Fluorinated Benzoresearchgate.netannulene Architectures

The construction of complex fluorinated benzo researchgate.netannulene architectures requires careful strategic planning, often involving numerous synthetic steps. acs.orgnih.gov Key considerations include the choice of starting materials, the sequence of reactions, and the timing of the fluorination step.

Strategic Considerations:

Timing of Fluorination : Fluorine can be introduced at various stages of the synthesis.

Early-stage fluorination : Starting with a commercially available fluorinated building block (e.g., fluoro-benzene derivative) is often efficient. However, the fluorine atom must be compatible with all subsequent reaction conditions.

Late-stage fluorination : Introducing fluorine in the final steps of a synthesis can be advantageous, but often requires specialized and highly selective fluorinating reagents.

Ring Formation Strategy : The construction of the seven-membered ring is a critical step. Common methods include:

Intramolecular Friedel-Crafts reactions.

Ring-closing metathesis (RCM).

Palladium-catalyzed annulation reactions. rsc.org

Functional Group Interconversion (FGI) : Protecting groups and careful sequencing of FGIs are essential to manage the reactivity of different parts of the molecule throughout the synthesis. For example, a ketone might be protected as a ketal during a reduction or organometallic addition step elsewhere in the molecule.

The synthesis of highly substituted derivatives often employs a convergent approach, where different fragments of the molecule are prepared separately and then joined together in the later stages. This is exemplified in the synthesis of complex pharmaceutical candidates incorporating the benzo researchgate.netannulene core. nih.gov

Reaction Mechanisms and Chemical Reactivity of 3-Fluoro-6,7-dihydro-5H-benzo rsc.organnulene

The chemical behavior of 3-fluoro-6,7-dihydro-5H-benzo rsc.organnulene, a fluorinated derivative of the benzosuberane framework, is governed by the interplay between its fused aromatic ring, the seven-membered cycloalkane ring, and the influence of the fluorine substituent. Research into this specific molecule and its analogs provides insight into a range of chemical transformations.

Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 6,7 Dihydro 5h Benzo 1 Annulene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insight into the carbon-hydrogen framework and the influence of heteroatoms such as fluorine.

The ¹H NMR spectrum of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region will show characteristic splitting patterns arising from the fluorine substitution on the benzene (B151609) ring. The protons ortho and meta to the fluorine atom will experience through-bond coupling, leading to doublet of doublets or more complex multiplets.

The aliphatic portion of the molecule, the dihydroannulene ring, contains three sets of methylene (B1212753) protons. These protons are diastereotopic and are expected to show complex splitting patterns due to both geminal and vicinal coupling. The benzylic protons at C5 are anticipated to appear as a triplet, coupling with the adjacent methylene group at C6. Similarly, the protons at C7 would likely appear as a triplet, coupling with the protons at C6. The C6 protons would, in turn, be expected to be a quintet or a more complex multiplet due to coupling with both the C5 and C7 protons.

The conformation of the seven-membered ring is not planar and is expected to be flexible, undergoing ring inversion at room temperature. This dynamic process can lead to broadened signals for the aliphatic protons in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-1 ~7.15 d J(H1-H2) ≈ 8.0
H-2 ~6.90 dd J(H1-H2) ≈ 8.0, J(H2-H4) ≈ 2.5
H-4 ~7.05 d J(H2-H4) ≈ 2.5
H-5 (CH₂) ~2.85 t J(H5-H6) ≈ 6.5
H-6 (CH₂) ~2.00 m -

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming the molecule is conformationally locked or the exchange is slow on the NMR timescale.

A significant feature of the ¹³C NMR spectrum will be the carbon-fluorine coupling. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond coupling constant (¹JCF). Additionally, two-bond (²JCF) and three-bond (³JCF) couplings to the adjacent carbon atoms (C-2, C-4, and C-10a) are expected, which will appear as doublets or more complex multiplets in the proton-decoupled ¹³C spectrum. The chemical shift of C-3 will be significantly deshielded due to the high electronegativity of the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

Carbon Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling (JCF, Hz)
C-1 ~128.0 ³JCF ≈ 8
C-2 ~114.0 ²JCF ≈ 21
C-3 ~162.0 ¹JCF ≈ 245
C-4 ~116.0 ²JCF ≈ 22
C-4a ~142.0 ⁴JCF ≈ 2
C-5 ~35.0 -
C-6 ~26.0 -
C-7 ~34.0 -
C-8 ~130.0 -
C-9 ~126.0 -

Note: These are estimated values and can be influenced by solvent and experimental parameters.

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of the fluorine nucleus. For 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons, primarily H-2 and H-4.

The seven-membered ring of the benzo researchgate.netannulene system is known to be conformationally mobile. Dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of conformational processes such as ring inversion. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, particularly for the aliphatic protons of the seven-membered ring. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in sharp, distinct signals for the axial and equatorial protons. As the temperature increases, these signals will broaden, coalesce, and eventually sharpen into averaged signals at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing valuable information about the conformational energy barrier.

Infrared (IR) Spectroscopy: Vibrational Modes and Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, the aliphatic C-H bonds, and the C-F bond.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
2950-2850 C-H stretch Aliphatic (CH₂)
1610-1580 C=C stretch Aromatic ring
1480-1440 CH₂ bend Aliphatic
1250-1150 C-F stretch Aryl-Fluoride

Note: These are predicted absorption ranges. The exact positions and intensities of the peaks can provide a unique fingerprint for the compound.

Mass Spectrometry (MS): Molecular Weight Determination and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene (C₁₁H₁₁F), the molecular ion peak [M]⁺ is expected at an m/z value corresponding to its molecular weight (approximately 162.08 g/mol ).

The fragmentation pattern in the mass spectrum will be influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for benzo-fused cycloalkenes involve the loss of alkyl fragments from the seven-membered ring. The presence of the fluorine atom will also influence the fragmentation. Key expected fragment ions could arise from:

Loss of H·: [M-1]⁺

Loss of C₂H₄ (ethene): This would be a characteristic retro-Diels-Alder type fragmentation of the dihydroannulene ring.

Loss of a fluorine radical (F·): [M-19]⁺

Formation of a stable tropylium (B1234903) or benzyl-type cation: Fragmentation of the seven-membered ring can lead to the formation of resonance-stabilized cations.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Possible Fragment
162 [C₁₁H₁₁F]⁺ (Molecular Ion)
161 [C₁₁H₁₀F]⁺
134 [C₉H₇F]⁺
133 [C₉H₆F]⁺

Note: The relative intensities of these peaks would depend on the ionization method and energy.

X-ray Crystallography: Solid-State Molecular Structure and Conformational Preferences

X-ray crystallography provides definitive proof of molecular structure and conformation in the solid state. Although a specific crystal structure for 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene has not been reported, analysis of analogous structures, such as substituted 6,7-dihydro-5H-benzo acs.organnulene derivatives, allows for a well-founded prediction of its conformational behavior.

The seven-membered ring of the benzo acs.organnulene system is not planar and can adopt several conformations, primarily boat and chair forms. Studies on conformational diastereomers of similarly substituted 6,7-dihydro-5H-benzo acs.organnulene compounds, including chloro-substituted analogs, have indicated through NMR spectroscopy and computational modeling that the cycloheptadiene moiety often prefers a boat-like conformation. researchgate.net In this arrangement, substituents can occupy pseudo-equatorial or pseudo-axial positions.

For 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene, the fluorine atom at the 3-position on the aromatic ring is not expected to significantly alter the conformational preference of the saturated seven-membered ring compared to its non-fluorinated counterpart. However, its electronegativity and size can influence intermolecular interactions within the crystal lattice, such as C–H···F hydrogen bonds, which in turn affect the crystal packing. The solid-state conformation is a result of the balance between minimizing intramolecular strain and maximizing favorable intermolecular packing forces. It is anticipated that the molecule would crystallize in a common space group for organic compounds, such as P2₁/c or P-1.

To illustrate the type of data obtained from an X-ray crystallographic study, a hypothetical set of crystal data for 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene is presented below. This data is representative of what might be expected for a small organic molecule of this nature.

Hypothetical Crystal Data for 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene
ParameterValue
Chemical FormulaC₁₁H₁₁F
Formula Weight162.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 Å
b (Å)10.2 Å
c (Å)9.8 Å
α (°)90
β (°)105.5
γ (°)90
Volume (ų)818.9
Z (molecules/unit cell)4

Advanced Spectroscopic Techniques for Fluorinated Polycyclic Systems (e.g., Shpol'skii spectroscopy)

Shpol'skii spectroscopy is a powerful fluorescence technique used to obtain highly resolved vibrational structures in the electronic spectra of polycyclic aromatic hydrocarbons (PAHs) and related molecules. vu.nlcapes.gov.br The technique involves dissolving the analyte in a suitable n-alkane solvent, which is then frozen to a cryogenic temperature (typically 77 K). The dimensions of the analyte molecule and the n-alkane solvent molecules must be compatible, allowing the analyte to be trapped in well-defined substitutional sites within the frozen matrix. This minimizes inhomogeneous broadening and results in quasi-linear, highly resolved emission spectra. researchgate.net

For a fluorinated polycyclic system like 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene, Shpol'skii spectroscopy would be an ideal method for detailed structural characterization in solution. The introduction of a fluorine atom onto the aromatic ring can influence the electronic properties and, consequently, the luminescence spectrum. mdpi.com Research on fluorinated PAHs has shown that fluorine substitution can lead to shifts in the absorption and emission maxima. nih.gov The high electronegativity of fluorine can alter the energy of the π-orbitals, which may result in a hypsochromic (blue) or bathochromic (red) shift depending on the position of substitution and the specific electronic transition. rsc.org

The expected Shpol'skii spectrum of 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene would exhibit sharp emission lines corresponding to specific vibronic transitions. The high resolution would allow for the clear identification of the 0-0 transition (the transition between the ground vibrational levels of the ground and first excited electronic states) and a series of well-resolved peaks corresponding to vibrations coupled to the electronic transition. This detailed vibrational information can be used to confirm the molecular structure and provides insights into the molecule's rigidity and the nature of its excited states. The non-planar, partially saturated seven-membered ring may introduce some complexity to the spectrum compared to fully planar PAHs.

A hypothetical representation of key parameters that could be derived from a Shpol'skii spectrum of the target compound is shown in the table below.

Hypothetical Shpol'skii Spectroscopic Data for 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene in n-Heptane at 77 K
ParameterHypothetical Value
Excitation Wavelength (λ_ex)280 nm
0-0 Emission Wavelength (λ_em)315 nm
Major Vibronic Peaks (nm)322, 330, 345
Spectral Linewidth (FWHM)~0.1 nm
Fluorescence Lifetime (τ)10-50 ns

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6,7 Dihydro 5h Benzo 1 Annulene

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties of molecules. For a molecule like 3-Fluoro-6,7-dihydro-5H-benzo karazin.uaannulene, these methods can predict its stability, reactivity, and electronic structure with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying medium-sized organic molecules. DFT calculations can provide deep insights into how the fluorine substituent influences the electronic environment of the benzo karazin.uaannulene system.

The introduction of a highly electronegative fluorine atom at the 3-position is expected to have a significant impact on the electronic distribution of the aromatic ring. This is primarily due to the inductive effect of fluorine, which withdraws electron density from the ring. This withdrawal can lower the energy of the molecular orbitals, in particular the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy generally implies greater stability and higher ionization potential, while a lower LUMO energy suggests a higher electron affinity.

Furthermore, DFT calculations can be employed to compute various reactivity descriptors. For instance, the Mulliken atomic charges can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. The carbon atom attached to the fluorine is expected to carry a partial positive charge, making it susceptible to nucleophilic attack, while the fluorine atom itself will be electron-rich. The molecular electrostatic potential (MEP) map would visually represent these charge distributions, with electron-rich regions (negative potential) often located around the fluorine atom and the pi-system of the benzene (B151609) ring, and electron-poor regions (positive potential) near the hydrogen atoms.

To illustrate the typical electronic effects of fluorination on an aromatic ring as determined by DFT, the following table presents representative data for a simple fluorinated aromatic compound, 2,6-dichloro-4-fluoro phenol (B47542), calculated using the B3LYP/6-311+G(d,p) basis set. karazin.uasemanticscholar.orgresearchgate.net

ParameterValue (for 2,6-dichloro-4-fluoro phenol)
HOMO Energy-0.26751 eV nih.gov
LUMO Energy-0.18094 eV nih.gov
HOMO-LUMO Gap0.08657 eV nih.gov
Chemical Hardness (η)0.04 eV nih.gov
Chemical Potential (µ)-0.22 eV nih.gov
Electrophilicity Index (ω)0.58 eV nih.gov

This table is for illustrative purposes and shows data for a different fluorinated phenol compound to demonstrate the types of parameters obtained from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

Theoretical Studies of Seven-Membered Ring Conformational Preferences (e.g., chair vs. boat)

The conformational space of seven-membered rings is typically characterized by a variety of forms, most notably the chair and boat conformations, along with several twist-chair and twist-boat intermediates. researchgate.net For benzofused systems like 6,7-dihydro-5H-benzo karazin.uaannulene, the fusion to the rigid benzene ring imposes constraints that influence the relative energies of these conformers.

Theoretical studies on similar seven-membered ring systems suggest that the chair conformation is often the most stable, as it minimizes torsional and steric strain. However, the energy difference between the chair and boat forms can be small, and in some cases, the boat or a twist-boat conformation may be energetically competitive or even preferred. The fluorine substituent in 3-Fluoro-6,7-dihydro-5H-benzo karazin.uaannulene is unlikely to dramatically alter the primary conformational preferences of the seven-membered ring, which are largely dictated by the ring's intrinsic geometry and the fusion to the benzene ring.

Computational modeling can map the potential energy surface (PES) of the molecule, identifying the energy minima corresponding to stable conformers and the transition states that connect them. The table below provides hypothetical relative energies for the primary conformers of 6,7-dihydro-5H-benzo karazin.uaannulene, based on general findings for similar seven-membered rings.

ConformerRelative Energy (kcal/mol)
Chair0.0 (most stable)
Twist-Chair1.5
Boat3.0
Twist-Boat2.5

This table presents hypothetical, illustrative data for the parent compound to demonstrate typical energy differences between conformers of a seven-membered ring.

Calculation of Conformational Isomerism Barriers (e.g., ring inversion, atropisomerism)

The flexible seven-membered ring can undergo conformational changes, such as ring inversion, which involves the interconversion of one chair form to another via a boat-like transition state. The energy barrier for this process can be calculated computationally and is a measure of the ring's flexibility. For seven-membered rings, these barriers are generally low, allowing for rapid interconversion at room temperature. scribd.com In benzo-fused systems, the barrier might be slightly higher due to the constraints imposed by the fused aromatic ring.

Another potential form of isomerism in this molecule is atropisomerism, which arises from hindered rotation around a single bond. In the case of 3-Fluoro-6,7-dihydro-5H-benzo karazin.uaannulene, if the chair conformation is chiral (which it is expected to be), and if the barrier to ring inversion is sufficiently high (greater than ~20-23 kcal/mol), then the two enantiomeric chair forms could potentially be isolated. nih.gov However, for a simple benzo karazin.uaannulene system, the ring inversion barrier is anticipated to be well below this threshold, meaning that the enantiomers will rapidly interconvert. Computational methods can accurately predict these rotational barriers. wuxibiology.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and, in particular, molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of flexible molecules like 3-Fluoro-6,7-dihydro-5H-benzo karazin.uaannulene over time. researchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For 3-Fluoro-6,7-dihydro-5H-benzo karazin.uaannulene, an MD simulation could be used to:

Explore the conformational space and identify the most populated conformers at a given temperature.

Observe the process of ring inversion and other conformational transitions directly.

Study the interactions of the molecule with a solvent, providing insights into its solubility and solution-phase behavior.

Simulate how the molecule might interact with a biological target, such as a protein binding site, which is a common application in drug discovery. mdpi.com

MD simulations can provide a more complete picture of the molecule's behavior than static quantum chemical calculations by incorporating the effects of temperature and environment. The combination of quantum chemistry and molecular dynamics provides a comprehensive theoretical understanding of the structure, properties, and behavior of complex organic molecules. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Parameters and Fluorine Effects

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. For fluorinated compounds like 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene, QSAR studies can provide valuable insights into how the presence and position of the fluorine atom influence the molecule's interactions with biological targets.

Detailed research findings from QSAR studies on various fluorinated compounds indicate that specific molecular descriptors are crucial for developing robust predictive models. researchgate.netresearchgate.net These models often highlight the significance of electrostatic and hydrophobic properties in determining the biological activity of the compounds. researchgate.net For instance, the introduction of a fluorine atom can alter the electronic properties of the molecule, which in turn affects its reactivity and potential interactions with biological systems. evitachem.com

A QSAR study on fluorinated anesthetics demonstrated that it is possible to construct meaningful relationships between structural descriptors and biological activities. uok.ac.ir Similarly, QSAR models for fluorinated benzoxazinones have been shown to be highly predictive, with validation metrics such as r² values of 0.85, indicating a strong correlation between the predicted and observed activities. researchgate.netnih.gov These studies often employ computational methods like Density Functional Theory (DFT) to calculate the necessary molecular descriptors. researchgate.netuok.ac.ir

The development of a QSAR model for 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene would involve the calculation of various descriptors. While a specific model for this compound is not available in the reviewed literature, the following table lists descriptors that are commonly found to be significant in QSAR studies of fluorinated aromatic compounds.

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentGoverns polar interactions and orientation in an electric field. nih.gov
Partial Atomic ChargesIndicates the distribution of electron density and potential for electrostatic interactions.
Electron AffinityRelates to the ability of the molecule to accept an electron. nih.gov
Steric/Topological Molecular Volume/Surface AreaInfluences how the molecule fits into a binding site.
Shape IndicesDescribes the three-dimensional shape of the molecule.
Thermodynamic Potential EnergyLower potential energy can correlate with higher stability and activity. nih.gov
Lipophilicity (logP)Crucial for membrane permeability and hydrophobic interactions. nih.gov

These descriptors, once calculated for a series of related compounds, can be used to build a mathematical model that correlates them with a measured biological activity. Such a model would be instrumental in designing new derivatives of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene with potentially enhanced or more specific activities.

Analysis of Aromaticity and Electron Delocalization in Fluorinated Benzannulenes

The introduction of a fluorine atom to the benzene ring of the benzo researchgate.netannulene system is expected to have a notable impact on its aromaticity and electron delocalization. Aromaticity is a key concept in chemistry that describes the increased stability of cyclic molecules with delocalized π-electrons. nih.gov

Computational studies on fluorinated benzene derivatives have shown that fluorination generally leads to a decrease in the aromaticity of the ring. researchgate.net This phenomenon is attributed to two primary effects of the highly electronegative fluorine atom: the inductive effect and the resonance effect. researchgate.net The inductive effect involves the withdrawal of electron density from the ring through the carbon-fluorine sigma bond. researchgate.net The resonance effect, on the other hand, involves the donation of lone pair electrons from the fluorine into the π-system, which can paradoxically diminish the π-electron delocalization. researchgate.net The interplay of these two effects results in a net decrease in aromaticity. researchgate.netresearchgate.net

Several computational indices are used to quantify aromaticity. These include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of the ring. More negative NICS values are typically associated with stronger aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length alternation in the ring. A HOMA value of 1 indicates a fully aromatic system, while values closer to 0 suggest a non-aromatic or anti-aromatic character.

FLU Aromaticity Index: This index is based on electron delocalization and is close to zero for aromatic species. nih.gov

The following table illustrates the expected trend in aromaticity indices upon fluorination of a benzene ring, based on general findings for fluorinated benzenes.

CompoundHOMANICS(0) (ppm)Ring Current Strength (nA/T)
Benzene (Hypothetical)~0.99~ -8.0~12.0
Monofluorobenzene (Hypothetical)Slightly < 0.99Slightly less negative than -8.0< 12.0

Influence of Fluorine Substitution on Molecular Orbitals and Electronic Properties (e.g., HOMO-LUMO energy gaps)

The substitution of a hydrogen atom with fluorine in an aromatic system significantly influences the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that affects the molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netnih.gov

Generally, the strong electron-withdrawing nature of fluorine leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. researchgate.net This is because the fluorine atom withdraws electron density from the π-system, making it more difficult to remove an electron (higher ionization potential, corresponding to a lower HOMO energy) and easier to add an electron (higher electron affinity, corresponding to a lower LUMO energy).

The magnitude of the change in HOMO and LUMO energies determines the effect on the HOMO-LUMO gap. In many cases, the stabilization of the LUMO is more pronounced than that of the HOMO, leading to a reduction in the HOMO-LUMO gap. researchgate.net A smaller HOMO-LUMO gap is often associated with higher chemical reactivity and lower kinetic stability. nih.gov However, in some systems, fluorination has been observed to increase the HOMO-LUMO gap, suggesting increased chemical stability. researchgate.net

Computational studies, often employing DFT, can accurately predict these effects. For instance, calculations on related heterocyclic systems have shown a good correlation between theoretically calculated HOMO-LUMO gaps and experimentally determined values from electrochemical and optical measurements. researchgate.net

The expected impact of fluorine substitution on the frontier molecular orbitals of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene is summarized in the table below, based on general trends observed in other fluorinated aromatic compounds.

Molecular OrbitalEnergy Level (Non-fluorinated)Expected Change upon Fluorination
LUMO ELUMOLowered
HOMO EHOMOLowered
HOMO-LUMO Gap ΔE = ELUMO - EHOMOLikely reduced

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the theoretical prediction of various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic structure.

For 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene, DFT calculations could be employed to predict its ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when properly referenced, can show excellent agreement with experimental data. Predicted NMR spectra would be particularly useful in confirming the position of the fluorine atom on the aromatic ring.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic peaks corresponding to C-H stretching, C=C stretching of the aromatic ring, C-F stretching, and various bending vibrations. While no specific predicted data for 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene was found in the literature search, the table below indicates the type of information that could be obtained from such theoretical calculations.

Spectroscopic TechniquePredicted ParameterInformation Gained
¹H NMR Chemical Shifts (ppm)Information about the electronic environment of hydrogen atoms.
¹³C NMR Chemical Shifts (ppm)Information about the carbon skeleton and the electronic effect of the fluorine substituent.
¹⁹F NMR Chemical Shift (ppm)Direct evidence for the presence and electronic environment of the fluorine atom.
IR Spectroscopy Vibrational Frequencies (cm⁻¹)Identification of functional groups and confirmation of the molecular structure.

These theoretical spectroscopic data, in conjunction with experimental measurements, would provide a comprehensive characterization of 3-Fluoro-6,7-dihydro-5H-benzo researchgate.netannulene.

Synthesis and Characterization of Analogs and Derivatives of 3 Fluoro 6,7 Dihydro 5h Benzo 1 Annulene

Synthesis of Variously Substituted Fluorinated 6,7-Dihydro-5H-benzonih.govannulene Isomers

The synthesis of fluorinated 6,7-dihydro-5H-benzo nih.govannulene isomers can be achieved through several strategic approaches, primarily involving either the introduction of a fluorine atom onto a pre-formed benzosuberene core or the construction of the seven-membered ring from a fluorinated aromatic precursor.

A common precursor for these syntheses is a substituted benzosuberone. For instance, the synthesis of a 1-fluoro-benzosuberene analog has been reported, starting from the corresponding bromo-aldehyde. nih.gov The synthetic sequence involves a Wittig olefination, followed by hydrogenation to yield a methyl ester. nih.gov Subsequent intramolecular Friedel-Crafts cyclization, facilitated by Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid), affords the benzosuberone intermediate. nih.govnih.gov This ketone can then be transformed into the desired fluorinated benzosuberene.

Another approach involves the direct fluorination of a benzosuberone derivative. Reagents such as N-fluorobenzenesulfonimide (NFSI) can be employed for the electrophilic fluorination of the aromatic ring. evitachem.com The position of fluorination is directed by the existing substituents on the aromatic ring.

The following table summarizes a synthetic approach to a fluorinated benzosuberene analog:

PrecursorReagents and ConditionsIntermediateFinal ProductReference
2-Bromo-5-methoxybenzaldehyde1. (Carbethoxymethylene)triphenylphosphorane; 2. H₂, Pd/CMethyl 3-(2-bromo-5-methoxyphenyl)propanoate1-Fluoro-3-methoxy-9-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-benzo nih.govannulene nih.gov
3-(2-Bromo-5-methoxyphenyl)propanoic acidEaton's reagent7-Bromo-3-methoxy-6,7-dihydro-5H-benzo nih.govannulen-5-one nih.gov

Functionalization Strategies for the Benzonih.govannulene Core and Side Chains

The functionalization of the 6,7-dihydro-5H-benzo nih.govannulene scaffold is crucial for tuning its biological activity and physicochemical properties. Modifications can be introduced on both the benzo nih.govannulene core and its side chains.

Core functionalization often involves electrophilic aromatic substitution reactions on the benzene (B151609) ring. For example, nitration of the benzo nih.govannulene system can be achieved, and the resulting nitro group can serve as a handle for further transformations. A patent application has described the synthesis of a variety of substituted 6,7-dihydro-5H-benzo nih.govannulene derivatives with substituents such as halogens, alkyl, alkoxy, and cyano groups on the aromatic ring. acs.org

Side-chain functionalization is another key strategy. For instance, fluorinated benzo nih.govannulen-7-amines have been synthesized by the reductive amination of the corresponding benzosuberone with various fluorinated phenylalkylamines. nih.gov This approach allows for the introduction of diverse side chains containing fluorine atoms at different positions. nih.gov The general reaction is depicted below:

Scheme 1: Synthesis of fluorinated benzo nih.govannulen-7-amines

A substituted 6,7-dihydro-5H-benzo nih.govannulen-5-one is reacted with a fluorinated phenylalkylamine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield the corresponding fluorinated benzo nih.govannulen-7-amine. nih.gov

Furthermore, modifications of existing side chains are also performed. For example, a hydroxyl group on a side chain can be converted to a phosphate (B84403) ester to improve water solubility, creating a prodrug. nih.gov

The table below showcases examples of functionalized fluorinated benzo nih.govannulene derivatives:

Core/Side Chain ModificationStarting MaterialReagent/ConditionProductReference
Side Chain Amination6,7-Dihydro-5H-benzo nih.govannulen-5-oneFluorinated phenylalkylamine, NaBH(OAc)₃Fluorinated benzo nih.govannulen-7-amine nih.gov
Aromatic Ring Substitution6,7-Dihydro-5H-benzo nih.govannuleneVarious electrophilesSubstituted 6,7-dihydro-5H-benzo nih.govannulene acs.org
Side Chain DerivatizationPhenolic benzosuberene analogPOCl₃, NaOHPhosphate prodrug nih.gov

Synthesis of Heteroaromatic Analogs and Bioisosteres of Benzonih.govannulenes

The bioisosteric replacement of the benzene ring in the benzo nih.govannulene scaffold with a heteroaromatic ring system can lead to compounds with altered biological activities and pharmacokinetic profiles.

One important class of heteroaromatic analogs is the nih.govannulenothiophene system. The synthesis of these compounds has been reported, where the benzene ring is replaced by a thiophene (B33073) ring. nih.gov This bioisosteric replacement is often well-tolerated by biological targets. nih.gov

The construction of fused heteropolycyclic nitrogen systems is another area of interest. For instance, 6-aminotetrahydrobenzo nih.govannulenes can serve as versatile intermediates for the synthesis of fused quinoline (B57606) and other nitrogen-containing heterocyclic systems. rsc.org These amines can be reacted with appropriate reagents to construct the heterocyclic ring fused to the benzo nih.govannulene core. rsc.org General strategies for the synthesis of fluorinated nitrogen heterocycles can also be applied to the benzo nih.govannulene system. ekb.eg

A representative synthesis of a fused heterocyclic system is shown below:

Scheme 2: Synthesis of a benzo nih.govcas.cncyclohepta[1,2-b]pyridin-3-one

The pyrrolidine (B122466) enamine of 6,7,8,9-tetrahydro-2-methoxy-5H-benzo nih.govannulen-6-one can be reacted with acrylamide (B121943) to yield 2,3,4,5,6,7-hexahydro-9-methoxy-1H-benzo nih.govcas.cncyclohepta[1,2-b]pyridin-3-one. rsc.org

Synthesis of Benzosuberene Analogs Incorporating Fluorine

The synthesis of benzosuberene analogs incorporating fluorine has been a subject of significant research, particularly in the context of developing new therapeutic agents. The introduction of a fluorine atom can enhance the biological activity of these compounds.

A notable example is the synthesis of a 1-fluoro-benzosuberene analog which has shown potent inhibitory activity against tubulin assembly. nih.gov The synthetic strategy, as previously mentioned, relies on an intramolecular Friedel-Crafts annulation of a fluorinated precursor to form the benzosuberone ring system. nih.govnih.gov

The following table provides data on a synthesized fluorine-containing benzosuberene analog:

CompoundStructureSynthetic PrecursorKey Synthetic StepReference
1-Fluoro-3-methoxy-9-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-benzo nih.govannuleneA benzosuberene with a fluorine at position 1, a methoxy (B1213986) at position 3, and a trimethoxyphenyl group at position 9.7-Bromo-3-methoxy-6,7-dihydro-5H-benzo nih.govannulen-5-oneHalogen-lithium exchange followed by reaction with an appropriate electrophile. nih.gov

The characterization of these fluorinated benzosuberene analogs is typically performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR, along with mass spectrometry to confirm their structures. nih.gov

Supramolecular Chemistry and Intermolecular Interactions Involving Fluorinated Benzo 1 Annulenes

Investigation of π-Stacking Interactions in Fluorinated Polycyclic Aromatic Compounds

The introduction of a fluorine atom to an aromatic ring, such as in 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene , is known to alter the molecule's quadrupole moment. This change can influence π-stacking interactions, potentially leading to arene-perfluoroarene or other unique stacking geometries that are not observed in the non-fluorinated parent compound, 6,7-dihydro-5H-benzo acs.organnulene . Typically, perfluorination of aromatic rings enhances π-stacking interactions, but the effect of a single fluorine substituent is more subtle. A detailed investigation would require computational modeling and X-ray crystallographic analysis of the solid state to determine the precise geometry and energetic favorability of any π-stacking arrangements.

Role of Fluorine in Directing Molecular Assembly and Crystal Packing

The fluorine atom in 3-Fluoro-6,7-dihydro-5H-benzo acs.organnulene can act as a key director in the self-assembly of molecules in the solid state. Weak intermolecular interactions involving fluorine, such as C–H···F hydrogen bonds, can significantly influence the resulting crystal packing motif. The presence and orientation of the fluorine atom can alter crystal symmetry and lead to polymorphism, where the compound can crystallize in multiple forms with different physical properties. Determining the precise role of fluorine would necessitate single-crystal X-ray diffraction studies to elucidate the three-dimensional supramolecular architecture.

Future Research Directions and Emerging Applications in 3 Fluoro 6,7 Dihydro 5h Benzo 1 Annulene Chemistry

Development of Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene, future research will likely focus on moving away from traditional, often harsh, fluorination and cyclization methods towards greener alternatives.

Current synthetic approaches to related fluorinated benzoannulenes often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. For instance, the synthesis of the related ketone, 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-one, can be achieved through electrophilic aromatic substitution or by fluorination of the corresponding ketone with reagents like N-fluorobenzenesulfonimide (NFSI). evitachem.com These methods, while effective, often require stringent reaction conditions and purification.

Future green synthetic strategies could include:

Mechanochemistry: Inspired by the green synthesis of benzo- nih.gov-annulene-1,3-dicarbonitriles using simple mortar and pestle grinding, similar solvent-free or low-solvent methods could be explored for the synthesis of the target compound.

Catalytic C-H Fluorination: Direct C-H fluorination of the 6,7-dihydro-5H-benzo nih.govannulene precursor would be a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often highly exothermic.

Biocatalysis: The use of enzymes for selective fluorination or for the key bond-forming reactions in the synthesis of the benzoannulene core could offer a highly sustainable and selective route.

Table 1: Comparison of Potential Synthetic Routes for 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene
Synthetic StrategyPotential AdvantagesPotential Challenges
Mechanochemical SynthesisReduced solvent waste, potentially milder conditions.Scalability, ensuring complete reaction.
Catalytic C-H FluorinationHigh atom economy, direct functionalization.Regioselectivity, catalyst stability and cost.
Flow ChemistryEnhanced safety and control, improved scalability.Initial setup cost, potential for clogging.
BiocatalysisHigh selectivity, mild reaction conditions.Enzyme stability and availability.

Exploration of Novel Reactivity and Transformation Pathways

The presence of the fluorine atom on the aromatic ring of 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene is expected to significantly influence its reactivity. The high electronegativity of fluorine can alter the electron density of the benzene (B151609) ring, affecting its susceptibility to electrophilic and nucleophilic attack.

Future research in this area will likely focus on:

Late-Stage Functionalization: Exploring the selective introduction of other functional groups onto the fluorinated benzoannulene scaffold will be crucial for creating a diverse library of compounds for various applications. This could involve metal-catalyzed cross-coupling reactions or direct C-H functionalization at other positions on the molecule.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the seven-membered ring under various conditions could lead to novel rearrangement or ring-opening reactions, providing access to new and complex molecular architectures.

Asymmetric Transformations: The development of catalytic asymmetric methods to introduce chirality to the seven-membered ring of the fluorinated benzoannulene would be of significant interest, particularly for applications in medicinal chemistry.

The reactivity of the related ketone, 3-Fluoro-6,7,8,9-tetrahydro-5H-benzo nih.govannulen-6-one, which can undergo nucleophilic addition at the carbonyl group and electrophilic aromatic substitution, provides a starting point for predicting the reactivity of 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene. evitachem.com The fluorine atom is expected to influence the regioselectivity of such reactions.

Table 2: Potential Reactions and Transformations of 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene
Reaction TypePotential Reagents/ConditionsExpected Outcome
Electrophilic Aromatic SubstitutionNitrating agents, Halogenating agentsIntroduction of nitro or halo groups on the aromatic ring.
Metal-Catalyzed Cross-CouplingBoronic acids, Amines (e.g., Suzuki, Buchwald-Hartwig)Formation of C-C and C-N bonds for further derivatization.
Directed Ortho-MetalationOrganolithium reagentsFunctionalization at the position ortho to the fluorine atom.
Asymmetric HydrogenationChiral catalystsEnantioselective reduction of any double bonds in the seven-membered ring.

Integration with Advanced Materials Science (e.g., organic electronics)

Fluorinated organic molecules are of significant interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity. The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, which is beneficial for n-type organic semiconductors.

Future research into the materials science applications of 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene could involve:

Organic Thin-Film Transistors (OTFTs): Investigating the potential of this compound and its derivatives as the active material in OTFTs. The fluorine atom could enhance the electron-transporting properties of the material.

Organic Photovoltaics (OPVs): Exploring the use of fluorinated benzoannulene derivatives as either donor or acceptor materials in the active layer of organic solar cells.

Fluoropolymers: Using 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene as a monomer for the synthesis of novel fluoropolymers with tailored properties such as high thermal stability and chemical resistance.

The unique structure of benzoannulenes, combined with the electronic effects of fluorine, makes this class of compounds promising for the development of new materials with specific electronic or optical properties. evitachem.com

Interdisciplinary Approaches to Fluorinated Benzoevitachem.comannulenes

The versatility of the fluorinated benzo nih.govannulene scaffold makes it an attractive target for interdisciplinary research, bridging chemistry, biology, and medicine.

Medicinal Chemistry: Substituted 6,7-dihydro-5H-benzo nih.govannulene derivatives have already shown promise as selective estrogen receptor degraders (SERDs) for the treatment of cancer. acs.org The introduction of a fluorine atom could enhance the metabolic stability and pharmacokinetic profile of these compounds. Furthermore, fluorinated benzo nih.govannulen-7-amines have been investigated as selective GluN2B-selective NMDA receptor antagonists for potential use in treating neurological disorders. nih.gov

Chemical Biology: The fluorine atom can serve as a useful probe for studying biological systems. ¹⁹F NMR spectroscopy can be used to monitor the interaction of fluorinated benzoannulene derivatives with their biological targets.

PET Imaging: The development of synthetic routes to incorporate the positron-emitting isotope ¹⁸F into the benzo nih.govannulene scaffold would enable the use of these compounds as imaging agents in positron emission tomography (PET) for diagnostic purposes. nih.gov

The continued exploration of 3-Fluoro-6,7-dihydro-5H-benzo nih.govannulene and its derivatives at the interface of chemistry and biology is expected to yield novel therapeutic agents and diagnostic tools.

Q & A

Q. Table 1. Key Analytical Techniques for Annulene Derivatives

TechniqueApplication ExampleReference
X-ray CrystallographyStructural confirmation of fluorinated annulenes
DFT CalculationsPredicting regioselectivity in electrophilic substitution
Variable-Temp NMRResolving dynamic conformational equilibria
GC-MSPurity analysis of synthetic intermediates

Q. Table 2. Common Challenges and Solutions in Annulene Synthesis

ChallengeSolutionReference
Regioselectivity in fluorinationUse directing groups (e.g., carbonyls)
Thermal decompositionPerform reactions under reduced pressure
Spectral data inconsistencyMulti-technique validation (NMR/X-ray)

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